

# The Pharmacological Profile of CC214-2: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CC214-2 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. Developed as a second-generation mTOR inhibitor, CC214-2 distinguishes itself from earlier allosteric inhibitors like rapamycin by targeting the kinase domain directly. This allows for the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of mTOR signaling.[1][2][3] Preclinical studies have demonstrated its anti-tumor activity, particularly in models of glioblastoma and prostate cancer, highlighting its potential as a therapeutic agent. This guide provides a detailed overview of the pharmacological properties of CC214-2, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.

## **Mechanism of Action**

CC214-2 exerts its biological effects through the direct inhibition of mTOR kinase activity. Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit mTORC1, CC214-2 is an ATP-competitive inhibitor that targets the kinase domain of mTOR.[4] This leads to the suppression of both mTORC1 and mTORC2 signaling pathways.[1][3]

mTORC1 Inhibition: By inhibiting mTORC1, **CC214-2** disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This



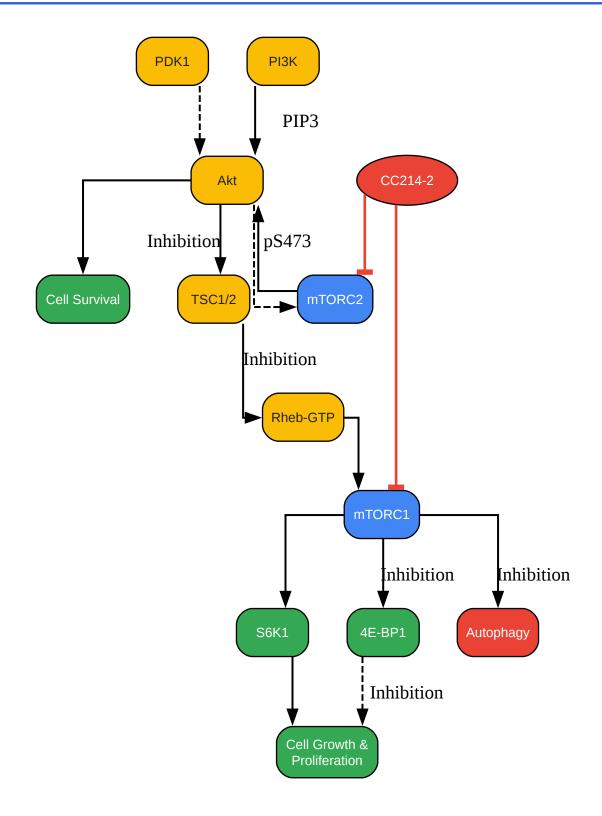
leads to a reduction in protein synthesis and cell growth.[1]

mTORC2 Inhibition: **CC214-2**'s inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (pAktS473), a critical event for full Akt activation.[1] This disrupts pro-survival signaling pathways.

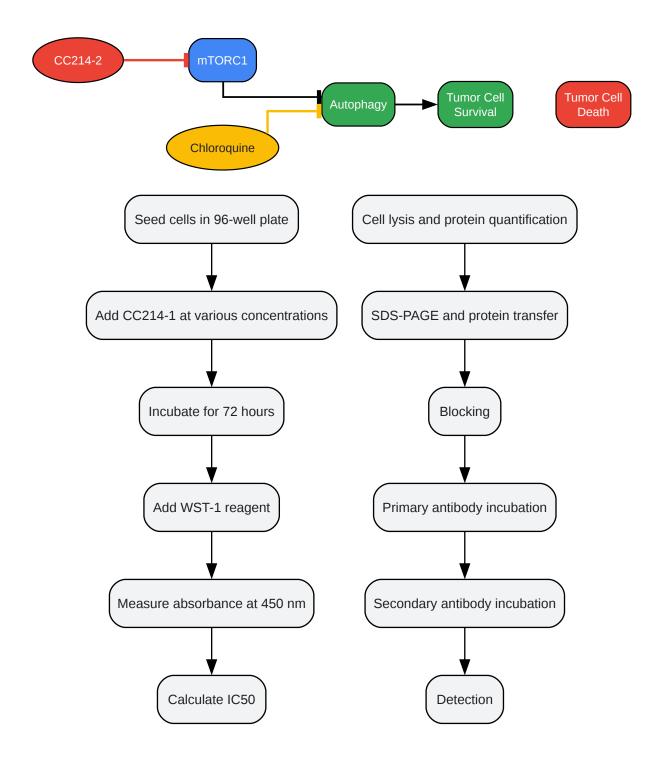
The dual inhibition of mTORC1 and mTORC2 by **CC214-2** results in a more complete shutdown of mTOR-mediated signaling compared to rapamycin and its analogs.

## **Signaling Pathway Diagram**

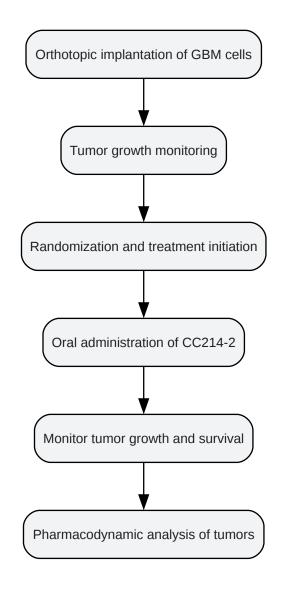












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## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ijbs.com [ijbs.com]



- 3. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of CC214-2: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621954#pharmacological-properties-of-cc214-2]

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